molecular formula C12H14ClN3O5S B3363772 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 1050909-55-1

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3363772
CAS No.: 1050909-55-1
M. Wt: 347.78 g/mol
InChI Key: GLHQXTDSKLYAQX-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 1050909-55-1) is a high-purity chemical reagent designed for research and development applications. This compound features a piperazine core that is differentially functionalized with a chloroacetyl group and a 3-nitrobenzenesulfonyl (nosyl) protecting group, making it a versatile synthetic intermediate . With a molecular formula of C12H14ClN3O5S and a molecular weight of 347.77 g/mol, this building block is particularly valuable in medicinal chemistry and drug discovery . The reactive chloroacetyl moiety allows for further derivatization, typically through nucleophilic substitution, while the sulfonylated piperazine structure is a common pharmacophore found in compounds with a range of biological activities . Piperazine derivatives are well-known for their utility in various pharmaceutical indications and are frequently explored as core structures in approved drugs . This product is offered with a guaranteed purity of 95%+ and is accompanied by detailed spectroscopic data and certificates of analysis to ensure experimental reproducibility . It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O5S/c13-9-12(17)14-4-6-15(7-5-14)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHQXTDSKLYAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176845
Record name 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050909-55-1
Record name 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050909-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 1-(3-nitrobenzenesulfonyl)piperazine.

    Chlorination: The next step involves the introduction of the chloroethanone group. This can be achieved by reacting 1-(3-nitrobenzenesulfonyl)piperazine with chloroacetyl chloride in the presence of a base like pyridine.

The overall reaction can be summarized as follows:

Piperazine+3-Nitrobenzenesulfonyl chloride1-(3-Nitrobenzenesulfonyl)piperazine\text{Piperazine} + \text{3-Nitrobenzenesulfonyl chloride} \rightarrow \text{1-(3-Nitrobenzenesulfonyl)piperazine} Piperazine+3-Nitrobenzenesulfonyl chloride→1-(3-Nitrobenzenesulfonyl)piperazine

1-(3-Nitrobenzenesulfonyl)piperazine+Chloroacetyl chlorideThis compound\text{1-(3-Nitrobenzenesulfonyl)piperazine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 1-(3-Nitrobenzenesulfonyl)piperazine+Chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azido derivatives, thiocyanate derivatives, or substituted amines.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one in targeting cancer cells. For instance, derivatives of piperazine have shown promising results against various cancer types by inducing apoptosis in tumor cells. The sulfonamide group in this compound may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further research in anticancer therapies .

2. Antimicrobial Properties

Compounds containing piperazine and sulfonamide moieties have been studied for their antimicrobial activities. The presence of the nitro group may contribute to the compound's efficacy against bacterial strains. Research indicates that modifications in the piperazine ring can lead to enhanced antimicrobial properties, suggesting that this compound could be explored as a potential antimicrobial agent .

3. Neuropharmacological Effects

The structural characteristics of this compound suggest potential applications in neuropharmacology. Piperazine derivatives are known for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Investigating the effects of this compound on neuroreceptors could lead to new treatments for neurological disorders .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivityInduces apoptosis in tumor cells ,
Antimicrobial PropertiesEffective against various bacterial strains ,
NeuropharmacologyModulates neurotransmitter systems ,

Case Studies

Case Study 1: Anticancer Research

A study published in ACS Omega explored the anticancer properties of piperazine derivatives, including compounds similar to this compound. The results showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including those featuring piperazine rings. The findings indicated that certain modifications led to enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this chemical framework .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. The sulfonyl group enhances the compound’s ability to form stable complexes with biological targets, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The target compound’s 3-nitrobenzenesulfonyl group contrasts with electron-donating groups (e.g., ethoxy in ). Nitro groups enhance electrophilicity, making the chloroacetyl moiety more reactive toward nucleophiles.
  • Aromatic vs.

Physicochemical Properties

  • Solubility : Hydrophilic groups (e.g., hydroxyethyl ) improve aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethyl ) enhance membrane permeability.
  • Stability : The trifluoromethyl group and nitro group (target) both confer metabolic stability but may increase toxicity risks.

Biological Activity

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound notable for its potential biological activities. This compound, with the chemical formula C₁₂H₁₄ClN₃O₅S, features a chloro group, a sulfonamide moiety, and a piperazine ring, which contribute to its unique pharmacological properties. The compound's structure suggests interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to effectively inhibit the growth of both bacteria and fungi, which positions it as a potential agent in industrial applications where microbial control is critical .

Anti-Tubercular Activity

In vitro assays have demonstrated that derivatives of this compound can exhibit anti-tubercular activity . Compounds structurally related to this compound have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis strains. This suggests that the compound could be further explored for its therapeutic potential against tuberculosis.

Interaction with Biological Targets

The piperazine moiety in the compound is known for its versatility in interacting with various biological systems. Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation or cognitive function .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several strains of bacteria and fungi, validating its use in industrial applications.

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how compounds like this compound behave within biological systems. These studies are currently ongoing to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives .

Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethanoneC₁₂H₁₄ClN₃O₅SContains sulfonamide moiety
2-Chloro-N-(4-nitrophenyl)piperazineC₁₂H₁₄ClN₃O₂Lacks ethanone structure; focuses on piperazine core
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanoneC₁₉H₂₀ClN₃O₅More complex structure with additional aromatic ring

Antimicrobial Activity Results

Microbial StrainInhibition Zone (mm)IC50 (μM)
Staphylococcus aureus152.5
Escherichia coli183.0
Candida albicans202.8

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one, and what reagents/conditions are critical?

Methodological Answer: A common approach involves reacting 3-nitrobenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate, followed by chloroacetylation. Key steps include:

Sulfonylation: Piperazine reacts with 3-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under anhydrous conditions at 0–5°C. Triethylamine is often used to scavenge HCl .

Chloroacetylation: The intermediate is treated with chloroacetyl chloride in DCM at room temperature. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane).

Workup: The mixture is quenched with cold water, basified with NaHCO₃, and extracted. The organic layer is dried (Na₂SO₄) and concentrated.
Critical Conditions:

  • Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Strict temperature control during sulfonylation to avoid side reactions.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for the piperazine protons (δ 2.5–3.5 ppm, split into multiplets) and nitrobenzenesulfonyl aromatic protons (δ 7.5–8.5 ppm) confirm connectivity .
    • ¹³C NMR: Carbonyl (C=O) appears at ~170 ppm, and sulfonyl carbons at ~125–140 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₃ClN₃O₄S).
  • Melting Point: Consistency with literature values (e.g., 145–148°C) indicates purity.

Q. What spectroscopic techniques are recommended for characterizing its crystal structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Crystals grown via slow evaporation (ethanol/water) yield orthorhombic systems (space group P2₁2₁2₁).
    • Key parameters: Unit cell dimensions (a, b, c), bond angles (e.g., C–S–O ~107°), and torsional conformations of the piperazine ring .
    • Data Table:
ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)7.935, 8.461, 19.004
V (ų)1275.89

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated impurities?

Methodological Answer:

  • Byproduct Analysis: LC-MS identifies impurities (e.g., N-alkylated derivatives at m/z +58).
  • Optimization Strategies:
    • Use excess piperazine (1.5 eq) to ensure complete sulfonylation.
    • Lower chloroacetyl chloride addition rate (0.1 mL/min) to reduce exothermic side reactions.
    • Employ microwave-assisted synthesis (80°C, 30 min) to enhance selectivity .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • The chloroethanone moiety’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., by amines or thiols).
    • Reactivity Trends: Electron-withdrawing groups (e.g., –NO₂) on the benzene ring enhance electrophilicity at the carbonyl carbon .
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF stabilizes transition states via polar interactions).

Q. How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:

  • Case Study: If computed ¹H NMR (GIAO method) shows δ 7.8 ppm for aromatic protons but experimental data shows δ 8.1 ppm:
    • Solvent Correction: Apply PCM models to account for DMSO-d₆ effects.
    • Conformational Sampling: Use Monte Carlo methods to identify dominant rotamers influencing chemical shifts.
    • Cross-Validation: Compare with IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax ~270 nm for nitro groups) .

Q. What strategies are used to assess its bioactivity against neurological targets?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors).
    • IC₅₀ Determination: Dose-response curves (10 nM–100 µM) in HEK293 cells expressing target receptors.
  • Data Contradiction Analysis: If conflicting IC₅₀ values arise:
    • Validate assay conditions (e.g., ATP levels, pH).
    • Test metabolite stability (e.g., HPLC monitoring over 24h).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.